AL 8810 isopropyl ester

Übersicht

Beschreibung

AL 8810 Isopropylester ist eine lipidlösliche, veresterte Prodrug-Form von AL 8810, einem 11β-Fluor-Analog von Prostaglandin F2α. Es wirkt als potenter und selektiver Antagonist am FP-Rezeptor. Diese Verbindung ist vergleichbar mit häufig verwendeten therapeutischen intraokularen Prostaglandinverbindungen wie Latanoprost und Travoprost .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AL 8810 Isopropylester beinhaltet die Veresterung von AL 8810. Die Reaktion erfordert typischerweise die Verwendung von Isopropanol und eines sauren Katalysators unter Rückflussbedingungen. Die Reaktion wird mittels Dünnschichtchromatographie bis zur Beendigung verfolgt, gefolgt von einer Reinigung durch Säulenchromatographie, um das gewünschte veresterte Produkt zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von AL 8810 Isopropylester folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess umfasst die Verwendung von automatisierten Reaktoren und kontinuierlichen Überwachungssystemen, um eine gleichbleibende Produktqualität zu gewährleisten. Das Endprodukt wird mit großtechnischen Chromatographietechniken gereinigt und unterliegt strengen Qualitätskontrollmaßnahmen, um die Industriestandards zu erfüllen .

Chemische Reaktionsanalyse

Arten von Reaktionen

AL 8810 Isopropylester durchläuft verschiedene chemische Reaktionen, darunter:

Veresterung: Die Bildung des Esters aus der Stammverbindung AL 8810.

Hydrolyse: Der Ester kann in Gegenwart von Wasser und einem sauren oder basischen Katalysator zur Stammverbindung hydrolysiert werden.

Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen unterliegen, obwohl diese weniger häufig vorkommen.

Häufige Reagenzien und Bedingungen

Veresterung: Isopropanol und ein saurer Katalysator unter Rückflussbedingungen.

Hydrolyse: Wasser mit einem sauren oder basischen Katalysator.

Oxidation und Reduktion: Spezielle Oxidations- oder Reduktionsmittel, abhängig von der gewünschten Reaktion.

Hauptprodukte, die gebildet werden

Veresterung: AL 8810 Isopropylester.

Hydrolyse: AL 8810 und Isopropanol.

Oxidation und Reduktion: Verschiedene oxidierte oder reduzierte Formen der Verbindung.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AL 8810 isopropyl ester involves the esterification of AL 8810. The reaction typically requires the use of isopropanol and an acid catalyst under reflux conditions. The reaction is monitored by thin-layer chromatography until completion, followed by purification through column chromatography to obtain the desired esterified product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure consistent product quality. The final product is purified using large-scale chromatography techniques and is subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

AL 8810 isopropyl ester undergoes various chemical reactions, including:

Esterification: The formation of the ester from the parent compound AL 8810.

Hydrolysis: The ester can be hydrolyzed back to the parent compound in the presence of water and an acid or base catalyst.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Esterification: Isopropanol and an acid catalyst under reflux conditions.

Hydrolysis: Water with an acid or base catalyst.

Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired reaction.

Major Products Formed

Esterification: this compound.

Hydrolysis: AL 8810 and isopropanol.

Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

AL 8810 isopropyl ester (CAS Number: 208114-93-6) is a lipid-soluble compound that acts as a competitive antagonist at the FP receptor. Its mechanism involves blocking the actions of prostaglandin F2α (PGF2α), which plays a crucial role in various physiological processes, including inflammation and pain modulation. The compound has demonstrated a rightward shift in concentration-response curves for FP receptor agonists without diminishing their maximal effects, indicating its potential as a pharmacological tool in research .

Neurological Research

AL 8810 has been investigated for its neuroprotective properties in animal models of stroke and traumatic brain injury. In studies involving controlled cortical impact (CCI) models, post-treatment with AL 8810 significantly reduced hippocampal swelling and improved neurological deficit scores, suggesting its potential utility in neuroprotection following acute brain injuries .

Pain Management

The compound has been explored for its efficacy in managing pain conditions, including allodynia and endometriosis. Its antagonistic action on FP receptors may help alleviate pain associated with these conditions by modulating inflammatory pathways .

Infectious Disease Studies

Research indicates that AL 8810 may hinder the progression of certain infections, such as Leishmania. The blockage of FP receptors was associated with reduced infection rates, highlighting its potential role in infectious disease management .

Ocular Research

Given its structural similarity to therapeutic intraocular prostaglandins, AL 8810 is being evaluated for applications in ocular research, particularly concerning intraocular pressure regulation and glaucoma treatment .

Case Studies and Findings

Toxicological Considerations

While AL 8810 is primarily used for research purposes, it is essential to acknowledge its toxicological profile. The compound is classified as harmful if swallowed and may cause reproductive toxicity. Therefore, it must be handled with care under appropriate safety protocols .

Wirkmechanismus

AL 8810 isopropyl ester acts as a selective antagonist at the FP receptor. It inhibits the binding of prostaglandin F2α to the receptor, thereby blocking the downstream signaling pathways. This action results in the inhibition of phospholipase C activation, leading to reduced levels of diacylglycerol and inositol trisphosphate, and ultimately decreasing intracellular calcium levels .

Vergleich Mit ähnlichen Verbindungen

AL 8810 Isopropylester ist einzigartig aufgrund seiner selektiven antagonistischen Eigenschaften am FP-Rezeptor. Zu ähnlichen Verbindungen gehören:

Latanoprost: Ein Prostaglandin-Analog, das zur Senkung des Augeninnendrucks verwendet wird.

Travoprost: Ein weiteres Prostaglandin-Analog mit ähnlichen therapeutischen Anwendungen.

Bimatoprost: Ein Prostaglandin-Analog, das zur Behandlung des Glaukoms verwendet wird.

Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihrer chemischen Struktur und ihrer spezifischen Rezeptoraffinität .

Biologische Aktivität

AL 8810 isopropyl ester, also known as 11β-fluoro-15-epi-15-indanyl-PGF2α, is a selective antagonist of the Prostaglandin F receptor (FP receptor). This compound has garnered attention for its potential therapeutic applications in various medical conditions, particularly those involving the modulation of prostaglandin signaling pathways. This article delves into the biological activity of AL 8810, summarizing key research findings, case studies, and data tables that illustrate its pharmacological profile.

AL 8810 functions primarily as an antagonist at the FP receptor, which is involved in mediating the biological effects of Prostaglandin F2α (PGF2α). The antagonist properties of AL 8810 have been demonstrated through various in vitro and in vivo studies:

- In Vitro Studies : AL 8810 has shown competitive antagonism against FP receptor agonists such as fluprostenol, with an effective concentration (EC50) of approximately 430 nM . It exhibited weak agonist activity in certain cell lines (A7r5 and 3T3 fibroblasts) but predominantly acted as an antagonist by shifting concentration-response curves without significantly suppressing maximal responses .

- In Vivo Studies : In experiments involving FP receptor knockout mice subjected to controlled cortical impact (CCI), AL 8810 treatment significantly reduced hippocampal swelling and improved neurological deficit scores post-injury . This suggests a protective role against secondary injury mechanisms following trauma.

Pharmacological Profile

AL 8810 has been characterized for its selectivity and potency against various prostaglandin receptors. The following table summarizes its pharmacological properties compared to other known agonists and antagonists:

| Compound | EC50 (nM) | Ki (μM) | Activity Type |

|---|---|---|---|

| AL 8810 | 430 | 1.0 - 2.1 | FP Receptor Antagonist |

| Travoprost (isopropyl ester) | 89.1 | N/A | FP Receptor Agonist |

| Latanoprost (isopropyl ester) | 778 | N/A | FP Receptor Agonist |

| Bimatoprost | 694 | N/A | FP Receptor Agonist |

Clinical Applications

Despite being in preclinical stages, AL 8810 has demonstrated potential applications in treating conditions such as:

- Ocular Hypertension : AL 8810 has been utilized to study its effects on intraocular pressure modulation, showing efficacy in antagonizing FP receptor-mediated responses in human trabecular meshwork cells .

- Neurological Disorders : Research indicates that AL 8810 may reduce reactive oxygen species production and calcium overload in cortical neurons, suggesting a neuroprotective effect that could be beneficial in conditions like stroke and traumatic brain injury .

Case Studies

Several studies highlight the biological activity of AL 8810:

- Leishmania Infection : A study demonstrated that blocking FP receptors with AL 8810 hampered Leishmania infection, indicating its potential role in infectious disease management .

- Traumatic Brain Injury : In animal models of traumatic brain injury, treatment with AL 8810 led to improved outcomes by mitigating secondary injury mechanisms associated with elevated calcium levels and oxidative stress .

Eigenschaften

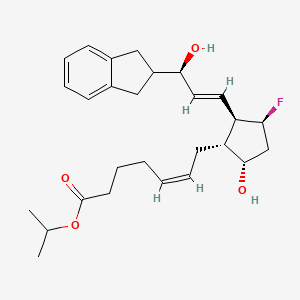

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37FO4/c1-18(2)32-27(31)12-6-4-3-5-11-23-22(24(28)17-26(23)30)13-14-25(29)21-15-19-9-7-8-10-20(19)16-21/h3,5,7-10,13-14,18,21-26,29-30H,4,6,11-12,15-17H2,1-2H3/b5-3-,14-13+/t22-,23-,24+,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXJEEIAJJWMNC-IHMKMYTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(C2CC3=CC=CC=C3C2)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@@H]([C@@H]1/C=C/[C@@H](C2CC3=CC=CC=C3C2)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.